REACTION_CXSMILES
|
[Cl:1][C:2]1[NH:11][C:10]2[C:9](=[O:12])[N:7]([CH3:8])[C:6](=[O:13])[N:5]([CH3:14])[C:4]=2[N:3]=1.[C:15]([C:17]1[CH:24]=[CH:23][CH:22]=[CH:21][C:18]=1[CH2:19]Br)#[N:16].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CN(C=O)C>[Cl:1][C:2]1[N:11]([CH2:19][C:18]2[CH:21]=[CH:22][CH:23]=[CH:24][C:17]=2[C:15]#[N:16])[C:10]2[C:9](=[O:12])[N:7]([CH3:8])[C:6](=[O:13])[N:5]([CH3:14])[C:4]=2[N:3]=1 |f:2.3.4,5.6|
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Name
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|
Quantity
|
20 g
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Type
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reactant
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Smiles
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ClC1=NC=2N(C(N(C)C(C2N1)=O)=O)C
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Name
|
|
Quantity
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800 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
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|
Quantity
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18.28 g
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Type
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reactant
|
Smiles
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C(#N)C1=C(CBr)C=CC=C1
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Name
|
|
Quantity
|
12.88 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
|
10 mg
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Type
|
reactant
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Smiles
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[I-].[K+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 20 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was evaporated
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Type
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FILTRATION
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Details
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900 ml of EtOAc, and compound (1A) was collected by filtration of the suspension
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Type
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CUSTOM
|
Details
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The layers in the mother liquor were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with 3×500 ml of EtOAc
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Type
|
WASH
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Details
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The combined organic layers were washed with 1×500 ml of water
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Type
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CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
20 h |
Name
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|
Type
|
product
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Smiles
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ClC1=NC=2N(C(N(C(C2N1CC1=C(C#N)C=CC=C1)=O)C)=O)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |